4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid
Description
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is a benzoic acid derivative featuring a sulfonate ester group (–SO₂–O–) at the para position of the aromatic ring. The benzenesulfonyl moiety is substituted with methyl groups at the 2- and 5-positions, conferring steric and electronic effects. Sulfonate esters are typically employed in pharmaceuticals, agrochemicals, or as intermediates due to their reactivity and stability .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-10-3-4-11(2)14(9-10)21(18,19)20-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOCGCZOMEKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid typically involves the sulfonylation of 4-hydroxybenzoic acid with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and 2,5-dimethylbenzenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Hydrolysis: The major products are 4-hydroxybenzoic acid and 2,5-dimethylbenzenesulfonic acid.
Scientific Research Applications
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Variations: Sulfonamide vs. Sulfonate Ester
- 4-[(2,5-Dimethylphenyl)sulfonylamino]benzoic acid (CAS 126146-01-8) This compound replaces the sulfonate ester (–SO₂–O–) with a sulfonamide (–SO₂–NH–) group. The molecular weight (305.35 g/mol) and density (1.365 g/cm³) suggest moderate lipophilicity, which may influence bioavailability in pharmaceutical contexts .
Substituent Effects: Alkoxy vs. Sulfonyloxy
- 4-(2,5-Dihexyloxyphenyl)benzoic acid
This analog features hexyloxy (–O–C₆H₁₃) groups at the 2- and 5-positions of the pendant phenyl ring. The alkoxy substituents are electron-donating, reducing the benzoic acid’s acidity (pKa) compared to the electron-withdrawing sulfonyloxy group in the target compound. Crystallographic studies (R factor = 0.061) reveal a planar structure with disorder in the hexyl chains, suggesting conformational flexibility absent in the rigid sulfonate ester .
Fluorinated Sulfonyloxy Derivatives
- Perfluorinated Benzoic Acid Salts (e.g., CAS 68568-54-7)
Fluorinated sulfonyloxy groups (e.g., –SO₂–O–C₄F₉) impart exceptional chemical inertness and thermal stability. These compounds are used in surfactants and firefighting foams but face environmental concerns due to persistence. In contrast, the methyl groups in the target compound reduce environmental impact but may decrease stability under harsh conditions .
Electron-Withdrawing Substituents: Nitro vs. Methyl
- 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid (CAS 219930-11-7) Chlorine and nitro groups are strongly electron-withdrawing, significantly lowering the pKa of the benzoic acid (enhancing acidity) compared to the methyl-substituted target compound.
Phenoxy vs. Sulfonyloxy Linkages
- 4-(3,5-Dimethylphenoxy)benzoic acid (CAS 925005-06-7) Replacing the sulfonyloxy group with a phenoxy (–O–C₆H₃(CH₃)₂) linkage reduces steric hindrance and electron withdrawal. This analog (molecular weight 242.27 g/mol) likely exhibits higher solubility in organic solvents and lower acidity than the sulfonate ester derivative .
Data Table: Key Properties of Analogs
*Estimated based on structural analogs.
Biological Activity
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid, also known by its CAS number 721916-19-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the sulfonylation of 4-hydroxybenzoic acid with 2,5-dimethylbenzenesulfonyl chloride. The reaction is generally conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The molecular formula for this compound is C14H16O4S, with a molecular weight of approximately 288.34 g/mol .
Anticancer Activity
The compound's biological activity extends to anticancer properties. Similar sulfonylated benzoic acids have been investigated for their ability to induce apoptosis in various cancer cell lines. For example, studies have reported that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism may also apply to this compound.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may inhibit enzyme activity or alter protein function, leading to various biological effects .
Case Studies and Research Findings
- Antimicrobial Studies : A study examining the antimicrobial properties of sulfonamide derivatives found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound may possess similar activities due to its structural resemblance .
- Anticancer Research : In a comparative study involving various benzoic acid derivatives, compounds with sulfonyl groups demonstrated enhanced cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The study highlighted the importance of substituents in modulating biological activity .
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 4-Hydroxybenzoic Acid | Hydroxy derivative | Antioxidant properties |
| Sulfanilamide | Sulfonamide derivative | Antibacterial activity |
| 2,5-Dimethylbenzenesulfonamide | Sulfonamide derivative | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
